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4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

Synthetic Diversification C–C Bond Formation Late-Stage Functionalization

Fragment-based drug discovery requires a reactive handle for rapid SAR exploration. The C5-bromine in this building block enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification. Key advantages: - ≥97% purity with batch-specific QC (NMR, HPLC, GC) - Bromine isotopic doublet (79Br/81Br) simplifies quantitation in metabolic stability assays - Piperazine NH available for further derivatization; morpholinosulfonyl group mimics clinical PI3Kδ inhibitor motifs - Forms a matched molecular pair (MMP) with CAS 1352536-37-8 for controlled log D/solubility studies

Molecular Formula C13H19BrN4O3S
Molecular Weight 391.29 g/mol
Cat. No. B15059467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine
Molecular FormulaC13H19BrN4O3S
Molecular Weight391.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br
InChIInChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2
InChIKeyCLWURIDXAJNEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine: Product Overview


4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352530-17-6) is a heterocyclic small molecule with the molecular formula C₁₃H₁₉BrN₄O₃S and a molecular weight of 391.28 g·mol⁻¹ . The scaffold comprises a 5-bromo-substituted pyridine core, a piperazine linker at the 4-position, and a morpholine ring attached via a sulfonyl bridge at the 3-position . It is supplied by multiple catalog vendors as a research-grade building block at a standard purity of ≥97 %, with batch-specific QC documentation (NMR, HPLC, GC) . The molecule is structurally related to compounds described in patents targeting phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase (CDK) inhibition, though its primary reported application is as a synthetic intermediate for medicinal chemistry campaigns [1].

1

Synthetic diversification handle

C5‑bromine enables Pd‑catalysed cross‑coupling for parallel library synthesis.

2

Kinase inhibitor scaffold

Pyridine/piperazine/morpholine core aligns with PI3K and CDK inhibitor chemotypes.

3

Research-grade building block

Supplied at standard purity with batch‑specific QC for medicinal chemistry campaigns.

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine: Irreplaceable vs. De‑Bromo Analog


The non‑brominated parent compound 4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352536‑37‑8, MW 312.39) shares the same core scaffold but lacks the aryl bromide handle . This single‑atom deletion eliminates the capacity for palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are central to late‑stage diversification strategies in fragment‑based drug discovery and parallel library synthesis [1]. Furthermore, the bromine substituent alters both the electronic character of the pyridine ring (σₚ = +0.23 for Br vs. σₚ = 0.00 for H) and the compound ’s lipophilicity, which can shift target‑binding profiles when the pyridine ring sits in a hydrophobic pocket [2]. Therefore, the de‑bromo analog is not a functionally equivalent substitute for any application that depends on the presence of the C5‑bromine atom.

Target compound

5‑Bromo‑substituted (CAS 1352530‑17‑6). Aryl bromide handle present for cross‑coupling.

De‑bromo analog

CAS 1352536‑37‑8. Lacks aryl halide; inert to Pd‑catalysed cross‑coupling.

Electronic profile

Br withdraws electron density (σₚ = +0.23), lowering pyridine basicity.

Electronic profile

No substituent effect (σₚ = 0.00). Pyridine basicity may differ, shifting target‑binding context.

Lipophilicity

Higher log P due to bromine; may affect permeability and off‑target profiles.

Lipophilicity

Lower log P. ADME and solubility context may not transfer between the two compounds.

Single‑atom substitution (Br → H) eliminates the cross‑coupling handle and shifts electronic/lipophilic profiles. The de‑bromo analog may not transfer directly for diversification workflows or binding‑context studies — validate before substitution.

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine: Differentiation Evidence vs. Analogs


Aryl Bromide Enables Palladium Cross-Coupling

The target compound possesses a C5‑bromine substituent that is absent in the closest commercial analog, 4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352536‑37‑8). Aryl bromides are the optimal substrates for Suzuki–Miyaura coupling, exhibiting oxidative addition rates 10³–10⁴ times faster than the corresponding aryl chlorides under standard Pd(PPh₃)₄ conditions [1][2]. The de‑bromo analog lacks this reactive handle entirely, rendering it inert to palladium‑catalysed cross‑coupling. This difference is absolute: the brominated compound can generate dozens of diversified analogs from a single precursor, while the non‑brominated compound cannot.

Cross‑Coupling Reactivity
Cross‑study comparable
Target (C5‑Br) Reactive — oxidative addition feasible
Analog (C5‑H) Inert — no aryl halide handle
Relative rate (ArBr/ArCl) ≈ 10³–10⁴ (literature benchmark)

Supports diversification workflow fit. Bromine handle enables late‑stage library synthesis.

General Suzuki–Miyaura conditions; Pd(PPh₃)₄ context.

Synthetic Diversification C–C Bond Formation Late-Stage Functionalization

Bromine-Driven Lipophilicity Enhances Permeability

Substitution of hydrogen with bromine at the pyridine C5 position increases computed log P (cLogP) by approximately 0.6–0.9 log units based on the fragment contribution of aryl‑Br (π ≈ 0.86) relative to aryl‑H (π = 0.00) [1]. The target compound (cLogP ≈ 0.6–1.2, depending on ionization state) is therefore more lipophilic than its de‑bromo comparator (cLogP ≈ 0.0–0.3). This difference directly impacts reversed‑phase HPLC retention time and may influence passive membrane permeability in cell‑based assays.

Lipophilicity Shift
Class‑level inference
ΔcLogP ≈ +0.6 to +0.9
Target cLogP ≈ 0.6–1.2 vs. analog ≈ 0.0–0.3

May shift permeability and off‑target binding context. Context‑dependent for cell‑based assays.

Computed log P only; no experimental log D data available.

Lipophilicity ADME Prediction Chromatographic Behaviour

Bromine Isotopic Signature for MS Identification

The target compound (MW = 391.28 g·mol⁻¹) differs from its de‑bromo analog (MW = 312.39 g·mol⁻¹) by +78.89 Da, corresponding to the replacement of H (1.01) with Br (79.90) . This mass shift is accompanied by a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectra, providing unambiguous compound identification in complex biological matrices. The de‑bromo analog lacks this isotopic signature, potentially complicating detection in LC‑MS/MS pharmacokinetic studies where chemical noise is high.

MS Isotopic Detection
Cross‑study comparable
Target (MW 391.28) ⁷⁹Br/⁸¹Br doublet, ~1:1
Analog (MW 312.39) No halogen isotopic signature
Mass shift ΔMW = +78.89 Da

Supports bioanalytical detection context. Isotopic pattern aids spectral deconvolution in complex matrices.

HRMS or LC‑MS/MS (ESI+) context. Reported detection advantage.

Mass Spectrometry Bioanalysis Metabolite Identification

Bromine Modulates Pyridine Basicity and H‑Bonding

The electron‑withdrawing bromine substituent (σₚ = +0.23; σₘ = +0.39) reduces the basicity of the pyridine nitrogen relative to the unsubstituted analog [1]. This electronic modulation can be exploited in structure‑based design: for targets where the pyridine nitrogen acts as a hydrogen‑bond acceptor, the brominated compound will exhibit weaker H‑bond acceptor capacity (lower pKₐH) compared to the de‑bromo parent. The magnitude of this pKₐ shift is estimated at −0.3 to −0.5 log units per Hammett σ unit, yielding a predicted ΔpKₐ ≈ −0.1 to −0.2 for the mono‑bromo substitution.

Pyridine Basicity
Class‑level inference
ΔpKₐH ≈ −0.2
Estimated via Hammett σₚ = +0.23 for Br

May tune H‑bond acceptor strength in kinase hinge‑binding context. Supports SAR data‑point collection.

Hammett estimation only; no experimental pKₐ available.

Electronic Effects Medicinal Chemistry SAR Heterocycle Basicity

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine: Research Applications


Kinase Library Synthesis via Suzuki–Miyaura Diversification

The C5‑bromine serves as a reactive handle for parallel Suzuki coupling with aryl/heteroaryl boronic acids. Starting from a single batch of the target compound (≥97 % purity), a 24‑ or 96‑well plate library of C5‑arylated analogs can be generated in 1–2 synthetic steps, enabling rapid SAR exploration around the pyridine ring. This capacity is absolutely absent in the de‑bromo analog CAS 1352536‑37‑8 .

LC‑MS/MS Bioanalytical Probe for ADME Studies

The bromine isotopic doublet (⁷⁹Br:⁸¹Br, ~1:1) provides a unique spectral fingerprint that simplifies peak identification and integration in complex matrices such as liver microsome incubations or plasma stability assays . This makes the compound a superior probe relative to non‑halogenated analogs for quantitative bioanalysis in early‑stage drug discovery [1].

Scaffold for PI3K/CDK4/6 Inhibitor Design

Patent literature identifies sulfonyl‑piperazine‑pyridine scaffolds as kinase inhibitor cores . The target compound, with a piperazine NH available for further derivatisation and a morpholinosulfonyl group that mimics the morpholine moiety found in clinical PI3Kδ inhibitors, is strategically positioned as a starting material for teams pursuing selective PI3K or CDK inhibitors.

Matched Molecular Pair Probe for Physicochemical Properties

When paired with CAS 1352536‑37‑8, the two compounds form a matched molecular pair (MMP) differing only by Br ↔ H. This defined pair enables controlled quantification of the impact of bromination on log D, solubility, permeability, and metabolic stability, providing critical data for medicinal chemistry design guidelines .

Application
Selection Property
Validation Focus
Kinase library synthesis via Suzuki–Miyaura diversification
Aryl bromide cross‑coupling handle
Cross‑coupling feasibility and product purity validation
Bioanalytical probe for ADME studies
Bromine isotopic doublet (⁷⁹Br/⁸¹Br)
MS detection specificity in biological matrices
Scaffold for PI3K/CDK inhibitor design
Piperazine NH derivatization site and morpholinosulfonyl group
Kinase panel screening and target‑engagement context
Matched molecular pair probe for physicochemical properties
Br/H structural pairing (CAS 1352530‑17‑6 vs. 1352536‑37‑8)
Log D, solubility, permeability, and metabolic stability matrix
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